molecular formula C10H23BrSi B12586723 Bromo(dimethyl)octylsilane CAS No. 876727-49-0

Bromo(dimethyl)octylsilane

Cat. No.: B12586723
CAS No.: 876727-49-0
M. Wt: 251.28 g/mol
InChI Key: GMWBJIVQYWGANX-UHFFFAOYSA-N
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Description

Bromo(dimethyl)octylsilane is an organosilicon compound with the chemical formula C10H23BrSi. It is a member of the broader class of organosilanes, which are compounds containing silicon atoms bonded to organic groups. This compound is particularly notable for its bromine atom, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(dimethyl)octylsilane can be synthesized through various methods. One common approach involves the reaction of octylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C8H17MgBr+(CH3)2SiClC10H23BrSi+MgClBr\text{C8H17MgBr} + \text{(CH3)2SiCl} \rightarrow \text{C10H23BrSi} + \text{MgClBr} C8H17MgBr+(CH3)2SiCl→C10H23BrSi+MgClBr

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions, where octylmagnesium bromide is reacted with dimethylchlorosilane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bromo(dimethyl)octylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding silanols.

    Oxidation Reactions: The silicon atom can be oxidized to form siloxanes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrosilane.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Major Products

    Substitution: Silanols (e.g., dimethyloctylsilanol)

    Oxidation: Siloxanes (e.g., dimethyloctylsiloxane)

    Reduction: Hydrosilanes (e.g., dimethyloctylsilane)

Scientific Research Applications

Bromo(dimethyl)octylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in the manufacture of composite materials.

Mechanism of Action

The mechanism of action of bromo(dimethyl)octylsilane primarily involves its ability to form stable bonds with various substrates. The bromine atom acts as a leaving group, allowing the silicon atom to form bonds with other atoms or molecules. This reactivity is exploited in various applications, such as surface modification and the synthesis of complex organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

    Chloro(dimethyl)octylsilane: Similar in structure but contains a chlorine atom instead of bromine.

    Trimethoxysilane: Contains three methoxy groups attached to silicon.

    Polydimethylsilane: A polymeric form with repeating dimethylsilane units.

Uniqueness

Bromo(dimethyl)octylsilane is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro and methoxy counterparts. The bromine atom is a better leaving group, making this compound more reactive in substitution reactions. This property is particularly useful in synthetic chemistry, where high reactivity is often desired.

Properties

CAS No.

876727-49-0

Molecular Formula

C10H23BrSi

Molecular Weight

251.28 g/mol

IUPAC Name

bromo-dimethyl-octylsilane

InChI

InChI=1S/C10H23BrSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3

InChI Key

GMWBJIVQYWGANX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](C)(C)Br

Origin of Product

United States

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